molecular formula C8H15FN2 B1529628 (R)-1-(Azetidin-3-YL)-3-fluoropiperidine CAS No. 1403769-88-9

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Cat. No. B1529628
CAS RN: 1403769-88-9
M. Wt: 158.22 g/mol
InChI Key: YKDMXUGHEIUPQL-SSDOTTSWSA-N
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Description

“®-1-(Azetidin-3-YL)-3-fluoropiperidine” is a compound that falls under the category of azetidine derivatives . Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a key intermediate of compounds with well-documented biological properties .


Synthesis Analysis

The synthesis of azetidine derivatives involves a novel process . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS, and elemental analysis .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . An intramolecular amination of organoboronates provides azetidines, pyrrolidines, and piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Scientific Research Applications

Medicinal Chemistry

®-1-(Azetidin-3-YL)-3-fluoropiperidine: is a valuable chiral building block in medicinal chemistry. Its unique structure is utilized in the synthesis of various pharmacologically active molecules. For instance, derivatives of this compound have been explored as potential CCR2 antagonists , which are important in the treatment of inflammatory diseases .

Organic Synthesis

In organic synthesis, ®-1-(Azetidin-3-YL)-3-fluoropiperidine serves as a versatile intermediate. It can be used to introduce fluorine atoms into more complex molecules, which is particularly useful in creating compounds with enhanced metabolic stability and bioavailability .

Biochemistry

Biochemically, this compound can be employed in the study of enzyme-substrate interactions due to its azetidine and piperidine moieties. These structural features can mimic certain biological molecules, allowing researchers to probe the active sites of enzymes and understand their mechanisms of action .

Pharmacology

Pharmacologically, ®-1-(Azetidin-3-YL)-3-fluoropiperidine and its derivatives are of interest for their potential therapeutic applications. They are often used in the development of new drugs that target central nervous system disorders due to their ability to cross the blood-brain barrier efficiently .

Toxicology

In toxicology, the compound’s reactivity and interaction with biological systems are studied to assess safety profiles. It’s crucial to understand how such compounds are metabolized and their potential toxic effects to develop safer pharmaceutical agents .

Analytical Chemistry

Analytically, ®-1-(Azetidin-3-YL)-3-fluoropiperidine is used as a standard or reference compound in various chromatographic and spectroscopic methods. This helps in the quantification and qualification of substances within complex biological matrices .

Chemical Engineering

Chemical engineers may explore the compound’s properties in process development, such as optimizing synthesis routes or scaling up production. Its stability under different conditions is also of interest for industrial applications .

Materials Science

Lastly, in materials science, the compound’s structural motifs can be incorporated into novel materials to impart specific chemical and physical properties, such as increased resilience or novel reactivity patterns .

properties

IUPAC Name

(3R)-1-(azetidin-3-yl)-3-fluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2/c9-7-2-1-3-11(6-7)8-4-10-5-8/h7-8,10H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDMXUGHEIUPQL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2CNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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